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Compound of Interest

Compound Name:
Methyl benzo[c]isothiazole-4-

carboxylate

CAS No.: 56910-98-6

Cat. No.: B3272564

Get Quote

Introduction & Strategic Analysis
Benzo[c]isothiazole (also known as 2,1-benzisothiazole) is a bicyclic heteroaromatic system

where a benzene ring is fused to an isothiazole ring across the [c] bond.[1][2] Unlike its more

common isomer, benzo[d]isothiazole (1,2-benzisothiazole), the 2,1-isomer exhibits unique

"non-classical" aromaticity and electronic properties, often described by resonance structures

involving hypervalent sulfur or zwitterionic character.[2]

The C-4 Challenge
The C-4 position is located on the benzene ring, immediately adjacent to the bridgehead

carbon connected to the heterocyclic C-3 position.

Steric Hindrance: C-4 is in the "peri" region, spatially crowded by substituents at C-3.

Electronic Bias: Electrophilic Aromatic Substitution (EAS) on 2,1-benzisothiazoles typically

favors the C-5 or C-7 positions due to the directing effects of the fused heterocyclic ring.
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Direct Functionalization: Direct C-H activation or lithiation at C-4 is rare and often

unselective. Therefore, the most reliable strategy for C-4 functionalization is De Novo

Synthesis—constructing the ring from a precursor that already bears the desired C-4

substituent.

Synthetic Strategy: The "Modified Davis" Route
The most robust protocol for accessing 4-substituted benzo[c]isothiazoles is the cyclization of

3-substituted-2-alkylanilines using thionyl chloride (

). This method maps the substituent from the meta position of the aniline (relative to the amino
group) directly to the C-4 position of the final heterocycle.

Retrosynthetic Logic
To obtain 4-X-benzo[c]isothiazole:

Target: 4-X-2,1-benzisothiazole.

Precursor: 3-X-2-methylaniline (o-toluidine derivative).

Transformation: The amino group becomes N-2, the methyl carbon becomes C-3, and the

sulfur is inserted between them. The substituent X, originally at position 3 of the aniline ring

(adjacent to the methyl), ends up at position 4 of the fused system.

Atom Mapping

Target: 4-Substituted
Benzo[c]isothiazole

Precursor: 3-Substituted
2-Methylaniline

Retrosynthetic
Disconnection
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Figure 1: Retrosynthetic strategy for accessing C-4 substituted benzo[c]isothiazoles.

Detailed Protocol: De Novo Synthesis of 4-
Bromobenzo[c]isothiazole
This protocol describes the synthesis of a 4-bromo derivative, a versatile linchpin for further

functionalization via cross-coupling.

Reagents & Equipment:

Starting Material: 3-Bromo-2-methylaniline (1.0 equiv).

Reagent: Thionyl Chloride (

, 2.5–3.0 equiv).[2]

Solvent: Anhydrous Xylene or Toluene (0.5 M concentration).[2]

Glassware: Round-bottom flask, reflux condenser, drying tube (

), addition funnel.

Step-by-Step Methodology:

Preparation:

Flame-dry the glassware and purge with Argon/Nitrogen.

Dissolve 3-bromo-2-methylaniline (10 mmol) in anhydrous xylene (20 mL).

Reagent Addition:

Cool the solution to 0°C in an ice bath.

Add thionyl chloride (
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, 25 mmol) dropwise via the addition funnel over 15–20 minutes. Caution: Exothermic
reaction with HCl gas evolution.

Cyclization (Thermolysis):

Remove the ice bath and heat the mixture gradually to reflux (approx. 140°C for xylene).

Maintain reflux for 12–24 hours. The reaction typically turns dark red/brown.

Monitoring: Monitor by TLC (eluent: Hexane/EtOAc) or LC-MS. The intermediate

-sulfinylamine may form first, followed by ring closure.

Workup:

Cool the reaction mixture to room temperature.

Concentrate under reduced pressure to remove excess

and solvent.

Resuspend the residue in

and wash carefully with saturated

solution (to neutralize acid).

Dry the organic layer over anhydrous

, filter, and concentrate.[2]

Purification:

Purify the crude oil via flash column chromatography on silica gel.

Gradient: 0% to 10% EtOAc in Hexanes. Benzo[c]isothiazoles are often colored

(yellow/red oils or solids).[2]

Yield Expectation: 40–65% isolated yield.
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Protocol: Downstream Functionalization (Suzuki
Coupling)
Once the 4-bromo handle is installed, the C-4 position can be functionalized with aryl, vinyl, or

alkyl groups using Palladium-catalyzed cross-coupling.

Reaction: 4-Bromobenzo[c]isothiazole + Aryl Boronic Acid

4-Arylbenzo[c]isothiazole

Step-by-Step Methodology:

Setup:

In a microwave vial or Schlenk tube, combine:

4-Bromobenzo[c]isothiazole (1.0 equiv).

Aryl Boronic Acid (1.5 equiv).[2]

(5 mol%) or

/S-Phos (for sterically hindered substrates).[2]

Base:

(2.0 equiv) or

.[2]

Solvent: Dioxane/Water (4:1 ratio).[2]

Execution:

Degas the solvent mixture with Argon for 10 minutes.

Heat at 90–100°C for 4–12 hours (or 1 hour in microwave at 110°C).

Workup:
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Dilute with EtOAc, wash with water and brine.[2][3]

Purify via column chromatography.

Comparative Data & Decision Matrix
Table 1 summarizes the feasibility of different approaches to access C-4 substituted

benzo[c]isothiazoles.

Methodology Feasibility at C-4 Primary Outcome Notes

Electrophilic

Substitution (EAS)
Low C-5 or C-7 Products

Electronic bias directs

away from C-4.

Directed Lithiation Low/Medium C-3 or C-7 Products

Requires specific

directing groups; C-4

is sterically hindered.

De Novo Synthesis

(Davis Route)
High C-4 Specific

Recommended Route.

Relies on

commercially

available anilines.

C-H Activation Emerging Variable

Rare examples in

literature; often

requires specific

directing groups.
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Figure 2: Workflow for the synthesis and diversification of 4-substituted benzo[c]isothiazoles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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